(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone
Description
(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone is a diaryl methanone derivative characterized by a benzophenone core with halogen (chloro, iodo) and hydroxyl substituents. Its molecular formula is C₁₃H₈ClIO₂, with a molecular weight of 358.56 g/mol. The compound features a 2-chloro-5-iodo substitution on one phenyl ring and a 4-hydroxyl group on the other (Figure 1).
This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of empagliflozin derivatives, where halogen and hydroxyl groups contribute to target binding and metabolic stability .
Properties
Molecular Formula |
C13H8ClIO2 |
|---|---|
Molecular Weight |
358.56 g/mol |
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8ClIO2/c14-12-6-3-9(15)7-11(12)13(17)8-1-4-10(16)5-2-8/h1-7,16H |
InChI Key |
AJLBQFYEHNVOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)O |
Origin of Product |
United States |
Biological Activity
(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chloro and iodo substituent on the phenyl ring, which can influence its biological properties. The synthesis typically involves the reaction of (2-chloro-5-iodophenyl) derivatives with hydroxyphenyl compounds. For instance, one reported method utilizes hydroxylation to produce the target compound from a precursor .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including human liver cancer (Huh-7) and lung cancer (A549) cells. The compound's mechanism appears to involve microtubule destabilization, which is crucial for cancer cell proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh-7 | 5.0 | Microtubule destabilization |
| A549 | 4.2 | Microtubule destabilization |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes related to inflammation and pain management. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system, which plays a role in pain modulation .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| FAAH | 0.84 | JZL184 |
| MAGL | 0.96 | CAY10499 |
Study 1: Antitumor Activity
A study published in 2019 evaluated the anticancer effects of halogenated phenstatin analogs, including derivatives of this compound. The findings highlighted significant antiproliferative effects against liver and lung cancer cell lines, with IC50 values indicating potent activity .
Study 2: Inhibition of Endocannabinoid Metabolism
Another investigation focused on the compound's role as a reversible inhibitor of monoacylglycerol lipase (MAGL). The study demonstrated that modifications in the halogen substituents could enhance the inhibitory potency, suggesting that further structural optimization could lead to more effective therapeutic agents for pain management .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression and inflammation. The presence of halogen atoms is believed to enhance binding affinity and stability within these targets, leading to increased efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone and its analogs:
Key Observations :
- Halogen Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to non-iodinated analogs (e.g., 4-chlorophenyl variants) .
- Hydroxyl vs. Fluorine : The 4-hydroxyl group enhances hydrogen-bonding capacity, improving water solubility but reducing membrane permeability compared to the 4-fluoro analog .
- Benzofuran Derivatives : Compounds with fused heterocyclic cores (e.g., benzofuran) exhibit distinct electronic profiles and rigidity, influencing binding affinity in drug design .
Target Compound and Fluorophenyl Analog
- Synthesis: The fluorophenyl analog (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is synthesized via coupling of 2-chloro-5-iodobenzoyl chloride with 4-fluorophenylboronic acid under palladium catalysis, achieving yields of 61% . Similar methods are inferred for the hydroxyl variant, though protecting groups (e.g., silyl ethers) may be required to prevent side reactions.
- Challenges : Iodine’s bulkiness can hinder reaction kinetics, necessitating optimized temperatures (e.g., 80–100°C) and prolonged reaction times .
Hydroxyphenyl Variants
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Prepared via Friedel-Crafts acylation of 4-chlorobenzoyl chloride with phenol, followed by deprotection .
- Benzofuran Derivatives: Synthesized through cyclization of halogenated acetophenones with ethyl groups, requiring precise stoichiometry to avoid byproducts .
Q & A
Q. What are the optimal synthetic routes for (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone?
- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, coupling 2-chloro-5-iodobenzoyl chloride with 4-hydroxyphenylboronic acid under palladium catalysis yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR, IR, and high-resolution mass spectrometry (HRMS) are critical. Ensure inert conditions to protect the hydroxyl group from oxidation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer: Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. The hydroxyl group may enhance binding to biological targets like kinases or hormone receptors .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
- Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . The iodine and chlorine substituents induce steric and electronic effects, causing deviations from idealized bond angles. Compare experimental data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to identify discrepancies in dihedral angles or intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
Q. What strategies mitigate iodine’s reactivity during functionalization?
- Methodological Answer: Iodine’s susceptibility to nucleophilic substitution requires careful reaction design:
Q. How can computational modeling predict its endocrine-disrupting potential?
Q. What are the stability profiles under varying pH and temperature?
- Methodological Answer: Conduct accelerated stability studies:
Q. How do electronic properties influence its photophysical behavior?
Q. What structural modifications enhance its structure-activity relationship (SAR)?
- Methodological Answer: Synthesize derivatives (e.g., replacing iodine with bromine or modifying the hydroxyl to methoxy). Test SAR via:
Q. How to address conflicting spectroscopic data in polar aprotic solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
